Cas no 522624-48-2 (4-chloro-3-phenyl(prop-2-en-1-yl)sulfamoylbenzoic acid)

4-chloro-3-phenyl(prop-2-en-1-yl)sulfamoylbenzoic acid structure
522624-48-2 structure
Productnaam:4-chloro-3-phenyl(prop-2-en-1-yl)sulfamoylbenzoic acid
CAS-nummer:522624-48-2
MF:C16H14ClNO4S
MW:351.804662227631
CID:3104784
PubChem ID:2363804

4-chloro-3-phenyl(prop-2-en-1-yl)sulfamoylbenzoic acid Chemische en fysische eigenschappen

Naam en identificatie

    • 3-(Allyl-phenyl-sulfamoyl)-4-chloro-benzoic acid
    • 4-chloro-3-phenyl(prop-2-en-1-yl)sulfamoylbenzoic acid
    • AKOS000114875
    • 522624-48-2
    • 4-chloro-3-[phenyl(prop-2-enyl)sulfamoyl]benzoic acid
    • EN300-00630
    • SR-01000034751-1
    • Z45577903
    • 4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoicacid
    • 4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid
    • CS-0345277
    • 3-(n-Allyl-n-phenylsulfamoyl)-4-chlorobenzoic acid
    • SR-01000034751
    • Inchi: InChI=1S/C16H14ClNO4S/c1-2-10-18(13-6-4-3-5-7-13)23(21,22)15-11-12(16(19)20)8-9-14(15)17/h2-9,11H,1,10H2,(H,19,20)
    • InChI-sleutel: HBIVUBPDBUIOGK-UHFFFAOYSA-N

Berekende eigenschappen

  • Exacte massa: 351.0332068Da
  • Monoisotopische massa: 351.0332068Da
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 6
  • Complexiteit: 525
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 83.1Ų
  • XLogP3: 3.4

4-chloro-3-phenyl(prop-2-en-1-yl)sulfamoylbenzoic acid Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-00630-2.5g
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid
522624-48-2 92%
2.5g
$503.0 2023-06-30
Enamine
EN300-00630-5.0g
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid
522624-48-2 92%
5.0g
$743.0 2023-06-30
Enamine
EN002-7306-5g
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid
522624-48-2 92%
5g
$743.0 2023-10-28
1PlusChem
1P019H4R-250mg
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid
522624-48-2 92%
250mg
$171.00 2024-04-30
1PlusChem
1P019H4R-2.5g
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid
522624-48-2 92%
2.5g
$684.00 2024-04-30
Enamine
EN002-7306-0.1g
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid
522624-48-2 92%
0.1g
$66.0 2023-10-28
1PlusChem
1P019H4R-500mg
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid
522624-48-2 92%
500mg
$270.00 2024-04-30
1PlusChem
1P019H4R-5g
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid
522624-48-2 92%
5g
$981.00 2023-12-16
1PlusChem
1P019H4R-10g
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid
522624-48-2 92%
10g
$1423.00 2023-12-16
1PlusChem
1P019H4R-50mg
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid
522624-48-2 92%
50mg
$111.00 2024-04-30

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